molecular formula C17H17N3O5 B2420090 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034311-64-1

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2420090
CAS No.: 2034311-64-1
M. Wt: 343.339
InChI Key: WRVVFTFYUMAQHI-UHFFFAOYSA-N
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Description

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H17N3O5. This compound features a unique structure that includes a benzofuran moiety, a pyrrolidine ring, and an imidazolidine-2,4-dione core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran moiety, followed by the introduction of the pyrrolidine ring and the imidazolidine-2,4-dione core. Common synthetic routes include:

    Formation of Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is often introduced via nucleophilic substitution reactions.

    Formation of Imidazolidine-2,4-dione Core: This step involves the cyclization of urea derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and optimized reaction conditions .

Chemical Reactions Analysis

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Benzofuran Derivatives: Compounds with the benzofuran moiety may have comparable chemical properties.

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core and may have similar pharmacological profiles.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-24-12-4-2-3-10-7-13(25-15(10)12)16(22)19-6-5-11(9-19)20-14(21)8-18-17(20)23/h2-4,7,11H,5-6,8-9H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVVFTFYUMAQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)N4C(=O)CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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